(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
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Overview
Description
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-aminedihydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
The synthesis of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-aminedihydrochloride involves several steps. One common method includes the enantioselective synthesis starting from commercially available precursors. The process typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying stereospecific interactions in biological systems.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-aminedihydrochloride can be compared with other similar compounds such as:
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Known for its antibacterial activity.
(3R,4S)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: Used in various pharmacological studies
Properties
Molecular Formula |
C7H17Cl2FN2 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
InChI Key |
NKPCYUMLEXPFIL-VJBFUYBPSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCNC[C@H]1F.Cl.Cl |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Origin of Product |
United States |
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